3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one hydrochloride
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Overview
Description
3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one hydrochloride is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and presence in various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often include elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrones using hydrogen peroxide, catalyzed by selenium dioxide.
Reduction: It can be reduced to form decahydroisoquinoline derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom, to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and selenium dioxide are commonly used reagents for oxidation reactions.
Reduction: Catalytic hydrogenation is often employed for reduction reactions.
Substitution: Alkyl halides are typically used in substitution reactions to form N-alkylated derivatives.
Major Products Formed
Oxidation: Formation of nitrones.
Reduction: Formation of decahydroisoquinoline derivatives.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential neuroprotective effects and role in neurodegenerative diseases.
Medicine: Explored for its potential therapeutic applications, including anticancer and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), which play crucial roles in cell proliferation and survival . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.
Nomifensine: A tetrahydroisoquinoline derivative with antidepressant properties.
Diclofensine: Another tetrahydroisoquinoline derivative with stimulant effects.
Uniqueness
3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one hydrochloride is unique due to its specific substitution pattern and its potential therapeutic applications, particularly in the field of oncology . Its ability to inhibit key enzymes involved in cancer cell proliferation sets it apart from other similar compounds .
Properties
IUPAC Name |
3-methyl-6,7-dihydro-5H-isoquinolin-8-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO.ClH/c1-7-5-8-3-2-4-10(12)9(8)6-11-7;/h5-6H,2-4H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBARTVPLSYEML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)C(=O)CCC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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